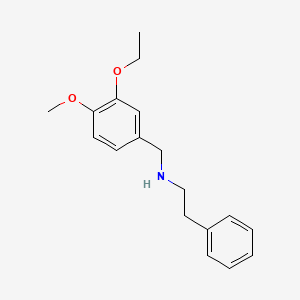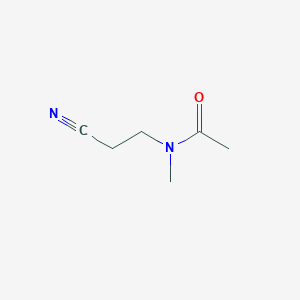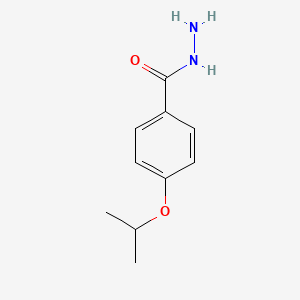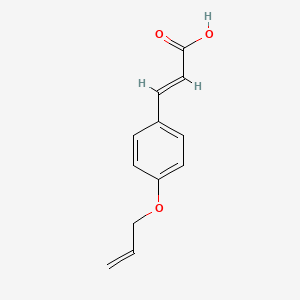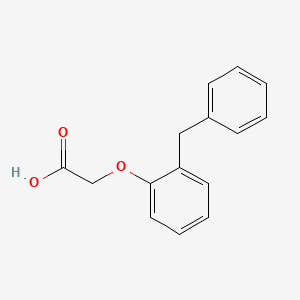
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol
説明
The compound "(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol" is closely related to the class of 3,5-diaryl-1H-pyrazoles, which are of significant interest due to their structural and chemical properties. Although the exact compound is not directly studied in the provided papers, the related compounds discussed offer valuable insights into the behavior and characteristics of this class of compounds. For instance, the synthesis of similar compounds has been achieved through methods that emphasize green chemistry principles, such as using polyethylene glycol-400 and acetic acid as a reaction medium, which avoids the use of hazardous solvents .
Synthesis Analysis
The synthesis of related 3,5-diaryl-1H-pyrazoles has been reported using various methods. For example, the synthesis of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone was achieved using polyethylene glycol-400 (PEG-400) and a catalytic amount of acetic acid, which provides a greener alternative to traditional solvent-based methods . Additionally, the Dimroth rearrangement has been utilized in the synthesis of some (3,5-aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones, indicating the versatility of synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using various computational and experimental techniques. Density Functional Theory (DFT) calculations have been employed to determine structural parameters such as bond lengths, bond angles, and dihedral angles, revealing that the molecules possess non-planar structures and specific point group symmetries . X-ray crystal structure analysis has also been used to determine the crystal structures of new 3,5-diaryl-1H-pyrazoles, providing insights into their tautomeric forms and the presence of intermolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored through studies of their electronic and spectroscopic properties. Time-dependent DFT (TD-DFT) has been used to investigate the electronic spectral properties in different solvents, showing that solvent effects can significantly influence the wavelength of absorption . The formation of molecular dimers in solution, as evidenced by ESI-MS spectra, indicates that these compounds can engage in intermolecular hydrogen bonding, which is a key aspect of their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-diaryl-1H-pyrazoles have been characterized using various spectroscopic techniques. Infrared vibrational spectral bands have been assigned by correlating experimental findings with computed data, showing good agreement and indicating the stability of the molecules . The study of frontier molecular orbitals and global chemical reactivity parameters has provided further evidence of the stability and strength of these compounds .
科学的研究の応用
1. Cooperative Hydrogen Bonding and Molecular Dimerization
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol is involved in cooperative hydrogen bonding and molecular dimerization processes. Studies have shown that this compound forms dimers in solution through intermolecular N–H···N hydrogen bonds. Additionally, the crystal structures of its derivatives exhibit interesting bonding patterns, such as N–H···O and O–H···N hydrogen bonds, which are key in forming specific dimer motifs (Zheng, Wang, & Fan, 2010).
2. Synthesis of Metal Complexes and Antibacterial Activity
This pyrazole derivative is used in the synthesis of metal complexes, specifically with Cu(II), Co(II), and Ni(II). The synthesized complexes have been studied for their structural properties and antibacterial activity. The metal complexes show enhanced antimicrobial activity compared to the free ligand, indicating potential applications in combating microbial infections (Tharmaraj, Kodimunthiri, Sheela, & Priya, 2009).
3. Development of Antibacterial Agents
Compounds derived from 3,5-dimethyl-1H-pyrazole have been synthesized and tested for their antibacterial properties. These derivatives have shown good antibacterial activity, suggesting their potential as effective antibacterial agents (Al-Smaisim, 2012).
4. Application in Liquid-Liquid Extraction of Metal Ions
Derivatives of this pyrazole compound have been used in liquid-liquid extraction methodologies for metal ions like Fe(II) and Cd(II). These compounds have demonstrated high extraction affinity towards these metal ions, indicating potential applications in separation and purification processes (Lamsayah et al., 2015).
5. Potential Antiviral and Antitumoral Activity
Studies have shown that derivatives of this pyrazole compound exhibit promising in vitro anticoronavirus and antitumoral activity. This suggests potential applications in developing antiviral and anticancer therapies (Jilloju et al., 2021).
6. Formation of Luminescent Supramolecular Liquid Crystals
3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol derivatives are used in forming supramolecular liquid crystals with luminescent properties. These materials have potential applications in advanced materials science, particularly in the creation of luminescent devices (Moyano et al., 2013).
将来の方向性
The future directions for research on “(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol” and similar compounds could include further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in the development of new pharmaceutical drugs .
特性
IUPAC Name |
(3,5-dimethyl-1-phenylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-12(8-15)10(2)14(13-9)11-6-4-3-5-7-11/h3-7,15H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWWSNPRAOYPSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368880 | |
| Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol | |
CAS RN |
58789-53-0 | |
| Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



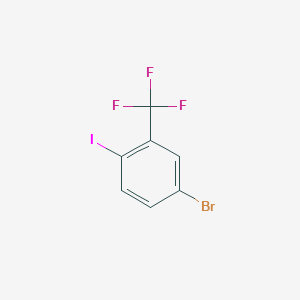
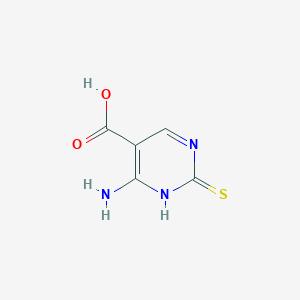
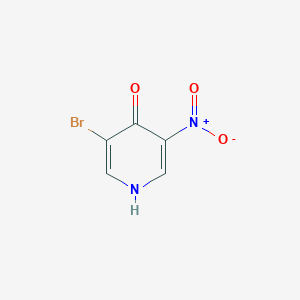
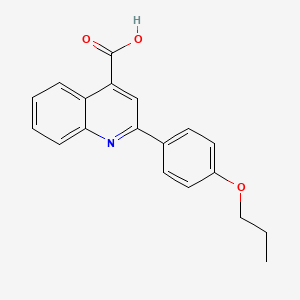
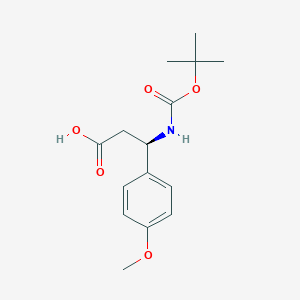
![5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B1271576.png)
![6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1271578.png)
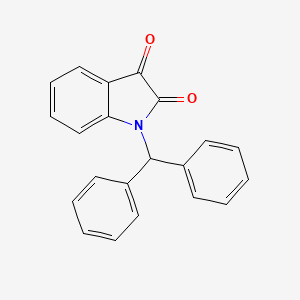
![2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide](/img/structure/B1271582.png)
